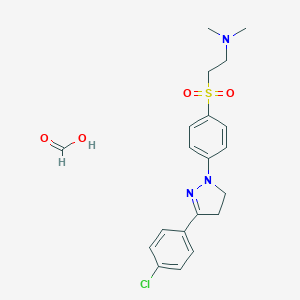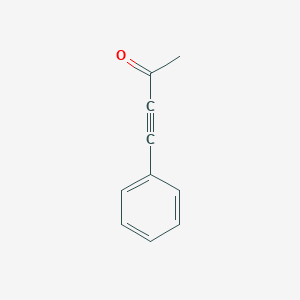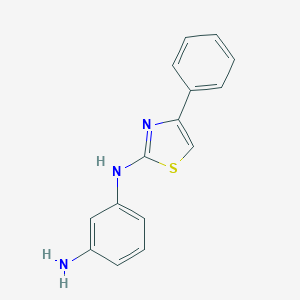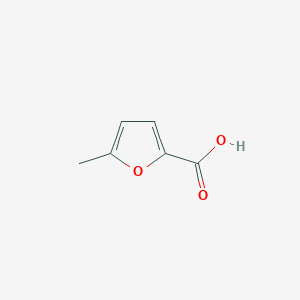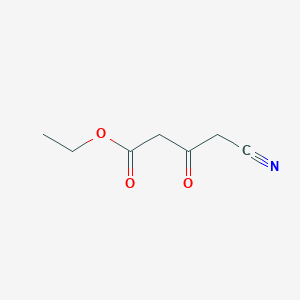![molecular formula C14H14N4S2 B156223 [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea CAS No. 1614-30-8](/img/structure/B156223.png)
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea, also known as CTAP, is a chemical compound with potential applications in scientific research. CTAP is a thiourea derivative that has been synthesized and studied for its ability to bind to opioid receptors and modulate their function.
作用機序
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea acts as a competitive antagonist at the mu-opioid receptor, blocking the binding of endogenous opioids such as beta-endorphin and enkephalins. This results in a decrease in the activation of the opioid system, leading to a reduction in pain perception and other physiological effects associated with opioid receptor activation.
Biochemical and Physiological Effects
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its role as an opioid receptor antagonist, [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to regulate the activity of the hypothalamic-pituitary-adrenal axis, which plays a key role in the body's response to stress.
実験室実験の利点と制限
One advantage of using [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea in lab experiments is its high affinity and selectivity for the mu-opioid receptor, which allows for precise manipulation of the opioid system. Additionally, [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has been shown to be stable in various experimental conditions, making it a reliable tool for scientific research. However, one limitation of [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea. One area of interest is the development of [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea derivatives with improved selectivity and affinity for the mu-opioid receptor. Additionally, [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea may have potential applications in the treatment of opioid addiction and withdrawal, as well as other conditions associated with dysregulation of the opioid system. Finally, further research is needed to fully understand the biochemical and physiological effects of [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea and its potential as a tool for scientific research.
Conclusion
In conclusion, [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea is a thiourea derivative with potential applications in scientific research. It has been shown to bind to the mu-opioid receptor with high affinity and selectivity, making it a useful tool for studying the opioid system. [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea acts as a competitive antagonist at the mu-opioid receptor, leading to a reduction in pain perception and other physiological effects associated with opioid receptor activation. While [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has several advantages for use in lab experiments, further research is needed to fully understand its potential as a tool for scientific research.
合成法
The synthesis of [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea involves the reaction of 4-aminobenzonitrile with thiourea in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has been extensively studied for its potential use as a tool in scientific research. It has been shown to bind to the mu-opioid receptor with high affinity and selectivity, making it a useful ligand for studying the opioid system. Additionally, [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has been used to investigate the role of the opioid system in various physiological processes, including pain, stress, and addiction.
特性
CAS番号 |
1614-30-8 |
|---|---|
製品名 |
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea |
分子式 |
C14H14N4S2 |
分子量 |
302.4 g/mol |
IUPAC名 |
[4-[4-(carbamothioylamino)phenyl]phenyl]thiourea |
InChI |
InChI=1S/C14H14N4S2/c15-13(19)17-11-5-1-9(2-6-11)10-3-7-12(8-4-10)18-14(16)20/h1-8H,(H3,15,17,19)(H3,16,18,20) |
InChIキー |
FAOJSYHCXVRQKK-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C(N)S)N=C(N)S |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=S)N)NC(=S)N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=S)N)NC(=S)N |
その他のCAS番号 |
1614-30-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








